molecular formula C11H24Cl2N2O B1439892 1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride CAS No. 1220029-90-2

1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride

Cat. No.: B1439892
CAS No.: 1220029-90-2
M. Wt: 271.22 g/mol
InChI Key: DJPPMWRJBWCLQO-UHFFFAOYSA-N
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Description

1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2O and its molecular weight is 271.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Discovery : Piperidine derivatives, including spiropiperidines, have gained popularity in drug discovery due to their three-dimensional chemical space exploration potential. The methodology for constructing spiropiperidines, which could relate to the synthetic strategies applicable to 1-(3-Piperidinylmethyl)-4-piperidinol dihydrochloride, involves forming the spiro-ring on a preformed piperidine ring or vice versa. These synthetic approaches are critical for creating compounds with potential therapeutic applications (Griggs et al., 2018).

Pharmacological Importance of Piperidine Alkaloids : Piperidine alkaloids from various sources, including plants, have been recognized for their medicinal importance. These compounds exhibit a wide range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. The structural diversity and pharmacological potential of these alkaloids suggest that derivatives like this compound could have significant therapeutic value (Singh et al., 2021).

Bioactivity of Piperine and Related Compounds : Piperine, a well-known compound derived from black pepper, demonstrates a variety of bioactive effects, including antimicrobial, antioxidant, and anti-inflammatory properties. Its ability to enhance the bioavailability of therapeutic drugs highlights the potential for piperidine derivatives, including this compound, to serve as bioenhancers or to possess inherent bioactive properties (Stojanović-Radić et al., 2019).

Chemical Interactions and Reactions : The reactivity of piperidine with other chemical groups, such as the nitro-group in aromatic nucleophilic substitution reactions, underscores the chemical versatility of piperidine derivatives. This reactivity is crucial for designing compounds with specific pharmacological activities, suggesting that this compound could be tailored for targeted therapeutic applications (Pietra & Vitali, 1972).

Properties

IUPAC Name

1-(piperidin-3-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPPMWRJBWCLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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